molecular formula C7H13NO3 B2802816 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one CAS No. 1861004-73-0

4-(2-Hydroxyethyl)-1,4-oxazepan-5-one

Cat. No. B2802816
CAS RN: 1861004-73-0
M. Wt: 159.185
InChI Key: QNLKWEGAZCRZFR-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1,4-oxazepan-5-one, also known as oxazepam, is a benzodiazepine derivative that is widely used in the treatment of anxiety and insomnia. It is a prescription drug that is classified as a Schedule IV controlled substance by the US Drug Enforcement Administration (DEA). Oxazepam is synthesized through a series of chemical reactions and has a unique mechanism of action that distinguishes it from other benzodiazepines.

Scientific Research Applications

Synthetic Routes for Heterocyclic Compounds

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties : Oxazolone, a five-membered heterocyclic compound, exhibits diverse pharmacological activities, including antimicrobial and anti-inflammatory effects. Various synthetic routes have been developed for oxazolones, highlighting the chemical versatility and biological importance of heterocyclic compounds similar to 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one (Kushwaha & Kushwaha, 2021).

Potential Therapeutic Applications

  • Pharmacological Properties of Naringenin : While not directly related, the study on naringenin, a citrus flavonoid, demonstrates the therapeutic potential of small molecules with antioxidant properties. This suggests that structurally complex heterocyclic compounds like 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one could also have significant biological activities (Rani et al., 2016).

Environmental Impact and Detection

  • Occurrence of Psychoactive Drugs in Aquatic Environments : Research on the environmental presence and detection methods for psychoactive substances underscores the importance of understanding the environmental fate of synthetic compounds, including heterocyclics related to 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one (Cunha, Araujo, & Marques, 2017).

Analytical Methods and Synthetic Utilities

  • Synthetic Utilities of o-Phenylenediamines : The synthesis and biological applications of various heterocyclic compounds, such as benzimidazoles and quinoxalines, from o-phenylenediamines, provide insights into the methodologies that might be applicable to the synthesis and functional exploration of 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one (Ibrahim, 2011).

Mechanism of Action

Target of Action

4-(2-Hydroxyethyl)-1,4-oxazepan-5-one, also known as Hydroxyethyl Starch (HES), is primarily used as a plasma volume substitute . It targets the intravascular space, where it works to replace lost fluid and maintain blood volume .

Mode of Action

HES is a synthetic colloid that is commonly used for fluid resuscitation to replace intravascular volume . It interacts with the intravascular space to maintain blood volume for at least 6 hours . Recent studies have indicated that HES may reduce capillary leakage .

Biochemical Pathways

It is known that hes solutions are metabolized by plasma α-amylase before being excreted via the renal route .

Pharmacokinetics

When given intravenously, molecules smaller than the renal threshold (60,000-70,000 daltons) are readily and rapidly excreted in the urine, while molecules with higher molecular weights are metabolized by plasma α-amylase prior to excretion via the renal route . Approximately 62% of HES was excreted as hydroxyethyl starch molecules in urine within 72 hours . The terminal half-life is 16.1 hours .

Result of Action

The primary result of HES action is the maintenance of blood volume, which is crucial in preventing shock following severe blood loss caused by trauma, surgery, or other issues . This helps to stabilize hemodynamic conditions and improve tissue perfusion .

Action Environment

The efficacy and stability of HES can be influenced by various environmental factors. For instance, the pH of the solution can affect the stability of HES. It is typically used within a pH range of 6.8 to 8.2 . Additionally, light exposure can influence the action of HES, as it has been reported to catalyze a reaction with riboflavin to produce hydrogen peroxide . Therefore, solutions containing HES should be kept in darkness as much as possible to prevent oxidation .

properties

IUPAC Name

4-(2-hydroxyethyl)-1,4-oxazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-4-2-8-3-6-11-5-1-7(8)10/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLKWEGAZCRZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)-1,4-oxazepan-5-one

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